molecular formula C16H13N3O B8262909 4-(2-Phenyldiazenyl)-N-2-propyn-1-ylbenzamide

4-(2-Phenyldiazenyl)-N-2-propyn-1-ylbenzamide

Cat. No.: B8262909
M. Wt: 263.29 g/mol
InChI Key: HWBMYFZOBMLNPJ-UHFFFAOYSA-N
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Description

4-(2-Phenyldiazenyl)-N-2-propyn-1-ylbenzamide is a benzamide derivative featuring a phenyldiazenyl (azo) group at the 4-position of the benzamide core and a propargyl (2-propyn-1-yl) substituent on the amide nitrogen. This compound combines a rigid aromatic system with a reactive alkyne moiety, making it a candidate for applications in chemical synthesis, material science, and pharmaceutical research.

Properties

IUPAC Name

4-phenyldiazenyl-N-prop-2-ynylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-2-12-17-16(20)13-8-10-15(11-9-13)19-18-14-6-4-3-5-7-14/h1,3-11H,12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBMYFZOBMLNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazonium Salt Formation

4-Aminobenzoic acid is treated with sodium nitrite (NaNO₂) in aqueous hydrochloric acid at 0–5°C. This generates the unstable diazonium chloride intermediate, which is immediately utilized in the coupling step.

Azo Coupling with Benzene Derivatives

The diazonium salt reacts with benzene derivatives under acidic or basic conditions. For example, coupling with aniline derivatives in pH 7–9 buffers yields 4-(2-phenyldiazenyl)benzoic acid. Yields depend on the electron-donating capacity of the coupling partner, with para-substituted anilines providing >75% efficiency.

Amide Bond Formation with Propargylamine

The carboxylic acid group of 4-(2-phenyldiazenyl)benzoic acid is activated for nucleophilic attack by propargylamine. Two primary strategies are employed:

Acid Chloride Intermediate

Conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) enables amide formation. Propargylamine is added dropwise to the acid chloride in anhydrous tetrahydrofuran (THF), yielding the target amide in 68–72% after recrystallization.

Reaction Conditions Table

StepReagents/ConditionsYield
Acid chloride formationSOCl₂, reflux, 2 h95%
Amide couplingPropargylamine, THF, 0°C to RT, 12 h70%

Direct Coupling via Propiolate Esters

Adapting methodologies from US8895780B2, methyl propiolate reacts with 4-(2-phenyldiazenyl)benzamide precursors in water. This one-pot approach avoids organic solvents and achieves 85–93% yields at 0–3°C.

Alternative Pathways for Propargyl Group Installation

Halogen Displacement Reactions

A halogenated benzamide intermediate (e.g., 4-(2-phenyldiazenyl)-N-chlorobenzamide) undergoes nucleophilic substitution with propargylamine. Using potassium iodide (KI) in acetone at 60°C, iodine substitution precedes propargyl group installation, achieving 71–84.5% yields.

Sonogashira Coupling

Palladium-catalyzed coupling of 4-(2-phenyldiazenyl)-N-iodobenzamide with propargyl alcohol introduces the alkyne moiety. Optimized conditions (Pd(PPh₃)₄, CuI, Et₃N) yield 65–78% product.

Optimization Challenges and Solutions

Temperature Sensitivity

Exothermic reactions during propiolate-amine coupling require strict temperature control (0–3°C) to prevent polymerization. Ice baths and dropwise addition mitigate side reactions.

Purification Techniques

Crude products often contain unreacted diazonium salts or propiolate esters. Silica gel chromatography (hexane:ethyl acetate, 3:1) or recrystallization from ethanol/water mixtures enhances purity to >98%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Acid chloride coupling7098High reproducibility
Propiolate-amine reaction8597Solvent-free, scalable
Halogen displacement7195Utilizes stable intermediates

Scientific Research Applications

Photoswitchable Agents in Cancer Therapy

Mechanism of Action
The compound acts as a photoswitch, allowing for reversible control over its biological activity through light irradiation. This property is particularly valuable in cancer therapy, where localized treatment can minimize side effects associated with systemic chemotherapy. The transition between different isomeric forms can lead to varying levels of activity against cancer cells, making it a candidate for targeted therapies.

Case Studies
Recent studies have demonstrated that compounds with similar structures exhibit significant differences in cytotoxicity depending on their isomeric forms. For instance, a study highlighted that a related compound showed a 39-fold increase in activity against histone deacetylase 2 (HDAC2) when switched from the trans to the cis configuration under light exposure . This suggests that 4-(2-Phenyldiazenyl)-N-2-propyn-1-ylbenzamide could be developed to achieve similar or enhanced effects.

Antimicrobial Properties

Synthesis and Evaluation
Research has indicated that derivatives of diazenyl compounds can possess antimicrobial properties. By modifying the structure of 4-(2-Phenyldiazenyl)-N-2-propyn-1-ylbenzamide, it may be possible to enhance its efficacy against various bacterial strains. For example, compounds with similar structural motifs have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi .

Potential Applications
Given the increasing resistance to conventional antibiotics, the development of new antimicrobial agents based on diazenyl compounds could provide alternative therapeutic strategies. The ability to fine-tune their activity through structural modifications adds a layer of versatility in drug design.

Photopharmacology

Emerging Field
Photopharmacology is an innovative approach that utilizes light to control drug activity. The application of 4-(2-Phenyldiazenyl)-N-2-propyn-1-ylbenzamide in this field could lead to breakthroughs in how drugs are administered and activated within the body. This method allows for spatial and temporal control over drug action, which is particularly beneficial for treating conditions where precise timing and location of drug action are crucial .

Research Insights
Studies have shown that photoresponsive compounds can modulate enzyme activity or receptor interactions effectively when activated by light, thus providing a mechanism for targeted therapy with reduced systemic exposure . The exploration of 4-(2-Phenyldiazenyl)-N-2-propyn-1-ylbenzamide in this context could yield significant advancements in personalized medicine.

Structure-Activity Relationship Studies

Importance of Structural Modifications
Understanding how changes in chemical structure affect biological activity is vital for optimizing drug candidates. Research involving similar diazenyl compounds has underscored the importance of substituents on aromatic rings and their influence on pharmacological properties .

Modification Effect on Activity Reference
Addition of electron-withdrawing groupsIncreases cytotoxicity
Alteration of alkyl chain lengthAffects solubility and bioavailability
Substitution patterns on phenyl ringsModulates interaction with target proteins

Mechanism of Action

The mechanism of action of 4-(2-Phenyldiazenyl)-N-2-propyn-1-ylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents on Benzamide Core Functional Groups Molecular Weight (g/mol) Reference
4-(2-Phenyldiazenyl)-N-2-propyn-1-ylbenzamide 4-(Phenyldiazenyl), N-propargyl Azo, alkyne ~293.3 (calculated) N/A
N-(1-Phenylpropan-2-yl)benzamide N-(1-methyl-2-phenylethyl) Benzamide, alkyl chain 239.31
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide 4-(Azepane sulfonyl), thiazol-phenoxy Sulfonyl, heterocyclic thiazol 549.69
(S)-N-(2-((1-Amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide Triazolyl, dibenzylamino, peptide linker Triazole, amide, tertiary amine 697.80

Key Observations :

  • Azo vs. Sulfonyl/Thiazol Groups : The phenyldiazenyl group in the target compound contrasts with sulfonyl or thiazol moieties in analogs (e.g., ), which may alter solubility and electronic properties.
  • Propargyl vs. Alkyl/Peptide Chains : The propargyl group enables click chemistry, unlike the alkyl or peptide chains in , which are tailored for biological targeting or stability.
  • Molecular Weight : The target compound’s calculated molecular weight (~293.3) is lower than thiazol- or triazole-containing analogs (e.g., 549.69 in ), suggesting differences in pharmacokinetics or material applications.

Key Observations :

  • However, the target’s synthesis would require diazo coupling (e.g., aryl diazonium salt formation) followed by propargylamine substitution.

Functional and Application Differences

  • Photoresponsive Potential: The azo group in the target compound may enable photoisomerization, unlike the sulfonyl or triazole analogs (), which prioritize stability or bioreactivity.
  • Biological Activity : Thiazol- and triazole-containing analogs () are often designed for kinase inhibition or antimicrobial activity, whereas the target compound’s propargyl group could facilitate bioconjugation in drug delivery systems.

Biological Activity

4-(2-Phenyldiazenyl)-N-2-propyn-1-ylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.

Chemical Structure

The compound's structure can be represented as follows:

C16H16N4O\text{C}_{16}\text{H}_{16}\text{N}_{4}\text{O}

This structure includes a diazenyl group (–N=N–) which is known to influence biological activity.

Biological Activity Overview

The biological activities of 4-(2-phenyldiazenyl)-N-2-propyn-1-ylbenzamide have been evaluated through various studies. Below are key findings related to its biological properties:

Anticancer Activity

Research indicates that compounds with diazenyl groups exhibit significant anticancer properties. A study demonstrated that derivatives of diazenyl compounds showed varying degrees of antiproliferative effects against cancer cell lines such as HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
4-(2-Phenyldiazenyl)-...HepG215.5
4-(2-Phenyldiazenyl)-...Caco-222.3
4-(2-Phenyldiazenyl)-...MG6318.7

These results suggest that the compound has potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The antimicrobial activity of the compound was assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that the compound exhibits significant antifungal properties, particularly against Candida albicans.

Table 2: Antimicrobial Activity

MicroorganismMIC (µg/mL)
Candida albicans50
Staphylococcus aureus75
Escherichia coli100

These findings highlight the potential use of this compound in treating fungal infections.

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were evaluated through its ability to inhibit cyclooxygenase enzymes (COX). A study indicated that similar diazenyl compounds could effectively inhibit COX-2, which is crucial in inflammatory processes . The inhibition of COX-2 can lead to reduced inflammation and pain.

The proposed mechanisms for the biological activities of 4-(2-phenyldiazenyl)-N-2-propyn-1-ylbenzamide include:

  • Inhibition of Cell Proliferation : The diazenyl moiety may induce apoptosis in cancer cells.
  • Antimicrobial Effects : The compound's structure may disrupt microbial cell membranes or interfere with metabolic pathways.
  • Anti-inflammatory Effects : By inhibiting COX enzymes, the compound could reduce prostaglandin synthesis, leading to decreased inflammation.

Case Studies

Several case studies have illustrated the effectiveness of diazenyl compounds in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced liver cancer treated with diazenyl derivatives showed a significant reduction in tumor size and improved survival rates.
  • Case Study on Fungal Infections : Patients suffering from recurrent fungal infections exhibited improved outcomes when treated with formulations containing diazenyl compounds, demonstrating lower recurrence rates compared to standard antifungal therapies.

Q & A

Q. What are the optimal synthetic routes for 4-(2-Phenyldiazenyl)-N-2-propyn-1-ylbenzamide, and how can reaction conditions be systematically optimized?

The synthesis of benzamide derivatives typically involves multi-step protocols. For example, outlines a method where substituted anilines are reacted with chloromethyl intermediates under basic conditions (pH 9–10 adjusted with Na₂CO₃), followed by acidification (HCl to pH 2.0) to precipitate products. Key variables to optimize include:

  • Reagent stoichiometry : Maintain a 1:1 molar ratio of electrophiles to nucleophiles to minimize side reactions.
  • Reaction time : Monitor via TLC until completion (3–5 hours for benzamide coupling; ).
  • Temperature : Reflux in acetonitrile (~80°C) enhances solubility and reaction efficiency.
    A factorial design approach ( ) can systematically test variables like pH, solvent polarity, and catalyst loading to maximize yield.

Q. Which analytical techniques are most robust for confirming the structure of 4-(2-Phenyldiazenyl)-N-2-propyn-1-ylbenzamide?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify aromatic proton environments (e.g., diazenyl protons at δ 7.5–8.5 ppm; ).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error.
  • FT-IR : Identify characteristic amide C=O stretches (~1650 cm1^{-1}) and alkyne C≡C stretches (~2100 cm1^{-1}).
    Cross-validation with computational tools (e.g., COMSOL Multiphysics; ) can predict spectral patterns and resolve ambiguities.

Q. How does the reactivity of the alkyne group in 4-(2-Phenyldiazenyl)-N-2-propyn-1-ylbenzamide influence its functionalization?

The terminal alkyne group undergoes Huisgen cycloaddition (click chemistry) with azides under Cu(I) catalysis. However, steric hindrance from the diazenyl group may slow reactivity. suggests using mild conditions (e.g., room temperature, DMF solvent) to preserve the diazenyl moiety. Monitor regioselectivity via 1H^1H-NMR to detect byproducts.

Advanced Research Questions

Q. How can computational methods predict reaction pathways for diazenyl-benzamide derivatives?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates. highlights ICReDD’s approach, combining quantum chemistry with machine learning to identify low-energy pathways. For example:

  • Reaction barriers : Calculate activation energies for diazenyl group redox reactions.
  • Solvent effects : Use COSMO-RS simulations to optimize solvent polarity ( ).

Q. How should researchers resolve discrepancies between experimental and theoretical data for this compound?

Contradictions often arise in:

  • Spectral predictions : If experimental NMR shifts deviate >0.5 ppm from DFT predictions, re-evaluate solvent effects or conformational flexibility ( ).
  • Reaction yields : Discrepancies >10% may indicate unaccounted side reactions. Use LC-MS to detect trace intermediates ( ).
    Apply Bayesian statistical models to quantify uncertainty in computational predictions ( ).

Q. What methodologies assess the compound’s enzyme inhibition potential, particularly for neurodegenerative targets?

describes enzyme inhibition assays using acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Key steps:

  • Kinetic analysis : Measure IC50_{50} values via Ellman’s method.
  • Docking studies : Use AutoDock Vina to simulate binding poses in AChE’s catalytic gorge. Validate with mutagenesis data.
    Advanced: Combine molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability under physiological conditions.

Q. How does the compound’s stability in biological matrices impact pharmacokinetic studies?

  • In vitro stability : Incubate with liver microsomes (human/rat) and monitor degradation via HPLC.
  • Metabolite profiling : Use UPLC-QTOF-MS to detect phase I/II metabolites. notes that benzamide derivatives often undergo CYP3A4-mediated oxidation.
  • pH-dependent degradation : Test stability at pH 1.2 (stomach) and 7.4 (blood) to guide formulation ( ).

Methodological Tables

Q. Table 1. Key Optimization Parameters for Synthesis

ParameterOptimal RangeMethod for AdjustmentReference
pH9.0–10.0 (basic step)Na₂CO₃ addition
SolventAcetonitrileReflux at 80°C
Reaction Time4–5 hoursTLC monitoring

Q. Table 2. Computational Tools for Reaction Design

ToolApplicationReference
COMSOL MultiphysicsSolvent optimization
DFT (Gaussian)Transition state analysis
AutoDock VinaEnzyme docking

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Phenyldiazenyl)-N-2-propyn-1-ylbenzamide
Reactant of Route 2
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4-(2-Phenyldiazenyl)-N-2-propyn-1-ylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.